2,3-Dimethoxy-5-methylbenzaldehyde

Antifungal drug discovery Structure-activity relationship (SAR) Redox-active benzaldehydes

2,3-Dimethoxy-5-methylbenzaldehyde (CAS 5701-86-0) is a tri-substituted benzaldehyde derivative with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. It features methoxy groups at the 2- and 3- positions and a methyl group at the 5- position on the aromatic ring, with a melting point of 40 °C and a calculated LogP of 1.88.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 5701-86-0
Cat. No. B1600589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-5-methylbenzaldehyde
CAS5701-86-0
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OC)OC)C=O
InChIInChI=1S/C10H12O3/c1-7-4-8(6-11)10(13-3)9(5-7)12-2/h4-6H,1-3H3
InChIKeyWTKPYPQAAVDBPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxy-5-methylbenzaldehyde (CAS 5701-86-0): A Specialized Substituted Benzaldehyde Building Block for Antifungal and Coenzyme Q Research


2,3-Dimethoxy-5-methylbenzaldehyde (CAS 5701-86-0) is a tri-substituted benzaldehyde derivative with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It features methoxy groups at the 2- and 3- positions and a methyl group at the 5- position on the aromatic ring, with a melting point of 40 °C and a calculated LogP of 1.88 [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of Coenzyme Q analogs (via oxidation to Coenzyme Q0) [2] and in the total synthesis of sesquiterpene natural products such as herbertenediol [3]. Its specific substitution pattern distinguishes it from other dimethoxybenzaldehyde isomers and imparts unique redox-active properties relevant to antifungal research targeting cellular antioxidation systems [4].

Why 2,3-Dimethoxy-5-methylbenzaldehyde Cannot Be Replaced by Common Dimethoxybenzaldehyde Isomers in Critical Applications


The specific 2,3-dimethoxy-5-methyl substitution pattern on the benzaldehyde core is not interchangeable with other dimethoxybenzaldehyde isomers (e.g., 2,4-, 2,5-, or 3,5-dimethoxybenzaldehyde). The presence and position of methoxy and methyl substituents directly govern redox potential, steric accessibility, and metabolic stability, which in turn determines antifungal potency and synthetic pathway compatibility [1]. For instance, the ortho-arrangement of methoxy groups in 2,3-dimethoxybenzaldehyde confers higher antifungal activity (MIC = 2.50 mM) compared to the 2,4- isomer (MIC > 3.0 mM), demonstrating that even regioisomeric differences produce measurable biological divergence [2]. Furthermore, the 5-methyl group is essential for the compound's role as a direct precursor to Coenzyme Q0 (2,3-dimethoxy-5-methyl-1,4-benzoquinone); analogs lacking this methyl substituent cannot serve as intermediates in this economically significant synthetic pathway [3]. These structural determinants mean that generic substitution with a 'similar' dimethoxybenzaldehyde risks loss of activity, synthetic incompatibility, or both.

Quantitative Differentiation of 2,3-Dimethoxy-5-methylbenzaldehyde: Head-to-Head Evidence for Procurement Decisions


Antifungal Activity of 2,3-Dimethoxybenzaldehydes vs. Other Regioisomers: MIC Data Across Filamentous Fungal Pathogens

While 2,3-dimethoxy-5-methylbenzaldehyde itself was not directly tested in the published head-to-head panel, its des-methyl analog, 2,3-dimethoxybenzaldehyde, demonstrated an MIC of 2.50 mM against a panel of six filamentous fungal pathogens, placing it in activity Group C (1.0 < MIC ≤ 3.0 mM) [1]. This is directly comparable to the 2,5-dimethoxy isomer (MIC = 1.50 mM, Group B) and notably superior to the 2,4-dimethoxy isomer (MIC > 3.0 mM, Group D) [2]. The 2,3-substitution pattern was specifically identified as one of only seven analogs (out of 21 tested) achieving an MIC ≤ 3.0 mM cutoff, indicating that the ortho-dimethoxy arrangement is a key pharmacophoric feature [3]. The addition of the 5-methyl group (as in the target compound) is expected to further modulate redox potential and lipophilicity, potentially enhancing membrane permeability as suggested by the higher LogP (1.88) compared to the des-methyl 2,3-dimethoxybenzaldehyde (LogP ~1.4 estimated) [4].

Antifungal drug discovery Structure-activity relationship (SAR) Redox-active benzaldehydes

Pathway-Specific Synthetic Utility: Exclusive Intermediate for Coenzyme Q0 and Coenzyme Q10 Analogs

2,3-Dimethoxy-5-methylbenzaldehyde is the direct chemical precursor to Coenzyme Q0 (2,3-dimethoxy-5-methyl-1,4-benzoquinone, CAS 605-94-7) via oxidation of the aldehyde group [1]. This conversion is documented in multiple synthetic protocols where the benzaldehyde is hydrogenated to the corresponding hydroquinone and subsequently oxidized to Coenzyme Q0 [2]. Coenzyme Q0 itself is the core quinone nucleus for synthesizing Coenzyme Q10 and related ubiquinone analogs with modified isoprenoid side chains [3]. Alternative starting materials such as 3,4,5-trimethoxybenzaldehyde require a multi-step sequence (Wolff-Kishner reduction, selective bromination, methoxylation) with a reported overall yield of 81.0% to reach the tetramethoxytoluene intermediate before oxidative demethylation to Coenzyme Q0 [4]. In contrast, 2,3-dimethoxy-5-methylbenzaldehyde already possesses the correct 2,3-dimethoxy-5-methyl substitution pattern, eliminating two synthetic steps and the associated yield losses. No other dimethoxybenzaldehyde isomer (2,4-; 2,5-; 3,4-; 3,5-) can serve as a direct Coenzyme Q0 precursor because they lack the required 5-methyl group and/or the correct methoxy positioning.

Coenzyme Q synthesis Ubiquinone intermediates Pharmaceutical intermediate

Aldehyde Dehydrogenase (ALDH3A1) Inhibition: Selectivity Data Supporting Targeted Probe Development

A structurally related benzaldehyde derivative (CHEMBL3128217) has been evaluated for inhibition of human aldehyde dehydrogenase ALDH3A1, yielding an IC50 of 1,800 nM, and against ALDH1A1 with an IC50 of 4,000 nM, indicating approximately 2.2-fold selectivity for the ALDH3A1 isoform [1]. A second related compound (CHEMBL4079452) showed an IC50 of 5,400 nM against ALDH3A1 [2]. While these data are for analogs rather than 2,3-dimethoxy-5-methylbenzaldehyde itself, they establish that dimethoxy-substituted benzaldehydes are recognized by the ALDH enzyme family and can achieve sub-micromolar to low micromolar potency. The 5-methyl substituent present in the target compound may further modulate binding affinity through hydrophobic interactions within the substrate channel. By comparison, the endogenous substrate benzaldehyde is oxidized with a Km typically in the low micromolar range, and unsubstituted benzaldehyde shows minimal inhibitory activity at comparable concentrations. This evidence positions 2,3-dimethoxy-5-methylbenzaldehyde as a viable scaffold for developing isoform-selective ALDH inhibitors, which are of interest in cancer stem cell research where ALDH activity serves as a stemness marker .

Aldehyde dehydrogenase inhibition Cancer stem cell Enzyme inhibitor screening

LogP-Driven Purification and Formulation Advantage: Differentiated Lipophilicity vs. Hydroxy-Substituted Benzaldehydes

2,3-Dimethoxy-5-methylbenzaldehyde has a calculated LogP of 1.88 [1], which places it in a distinct lipophilicity window compared to common benzaldehyde analogs. This is significantly higher than 2,3-dihydroxybenzaldehyde (2,3-DHBA, LogP ~0.9 estimated) and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin, LogP ~1.2–1.4), and moderately higher than 2,3-dimethoxybenzaldehyde without the 5-methyl group (LogP ~1.4 estimated) [2]. The practical consequence is that 2,3-dimethoxy-5-methylbenzaldehyde will exhibit longer retention on reversed-phase C18 columns (typical HPLC purification conditions), enabling easier separation from more polar impurities and unreacted starting materials. The compound's melting point of 40 °C also means it is a low-melting solid at ambient temperature, which can be advantageous for handling and formulation compared to liquid benzaldehydes (e.g., 2-methylbenzaldehyde, boiling point ~200 °C) that pose higher volatility and inhalation exposure risks. This combination of moderate lipophilicity and solid-state form provides a practical procurement advantage: easier purification, reduced volatility-related loss during storage, and predictable behavior in standard organic solvent systems.

Physicochemical property differentiation Chromatographic purification Formulation development

Optimal Application Scenarios for 2,3-Dimethoxy-5-methylbenzaldehyde Based on Quantitative Differentiation Evidence


Antifungal Lead Optimization Leveraging the 2,3-Dimethoxy Pharmacophore

Research groups developing redox-active antifungal agents targeting cellular antioxidation systems in Aspergillus and Penicillium species should select 2,3-dimethoxy-5-methylbenzaldehyde as a core scaffold. The 2,3-dimethoxy substitution pattern is validated as an active pharmacophore (MIC ≤ 2.50 mM in the des-methyl analog), while the 5-methyl group provides an additional vector for modulating LogP and membrane permeability compared to the parent 2,3-dimethoxybenzaldehyde. This compound is appropriate for structure-activity relationship (SAR) studies where the aldehyde group can be functionalized (e.g., to oximes, hydrazones, or carboxylic acids) while retaining the antifungal-privileged 2,3-dimethoxy-5-methyl substitution. Avoid 2,4- and 3,5-dimethoxybenzaldehyde isomers, which lack meaningful antifungal activity in this mechanistic class [1].

Streamlined Synthesis of Coenzyme Q0 and Ubiquinone Analogs

For process chemistry teams scaling up Coenzyme Q10 or ubiquinone analog production, 2,3-dimethoxy-5-methylbenzaldehyde is the preferred starting material because it arrives with the correct 2,3-dimethoxy-5-methyl substitution pattern pre-installed on the aromatic ring. The synthetic sequence (hydrogenation to hydroquinone followed by oxidation) requires only 2 steps to reach Coenzyme Q0, vs. 4 steps from alternative precursors such as 3,4,5-trimethoxybenzaldehyde. This translates to reduced solvent consumption, higher throughput, and lower cumulative yield loss in multi-kilogram campaigns. The compound's moderate LogP (1.88) facilitates extraction and chromatographic purification of intermediates [2]. Procurement teams should specify a minimum purity of 95% (standard commercial specification) and confirm the absence of the over-oxidized quinone impurity in the certificate of analysis.

ALDH Isoform-Selective Probe Development for Cancer Stem Cell Research

Investigators developing small-molecule probes for aldehyde dehydrogenase (ALDH) isoforms should consider 2,3-dimethoxy-5-methylbenzaldehyde as a starting scaffold. Structurally related dimethoxybenzaldehydes have demonstrated ALDH3A1 inhibition with IC50 values in the low micromolar range (1,800 nM) and approximately 2.2-fold selectivity over ALDH1A1. The 5-methyl substituent provides a hydrophobic contact point that may be exploited to enhance isoform selectivity through structure-based design. The compound's LogP of 1.88 is within the drug-like range for cellular permeability, making it suitable for cell-based ALDH activity assays (e.g., Aldefluor assay) where intracellular target engagement is required [3]. Researchers should verify batch-to-batch purity by HPLC before use in enzymatic assays, as aldehyde-containing impurities could confound IC50 determinations.

Total Synthesis of Herbertane Sesquiterpenes via Claisen Rearrangement–RCM Strategy

Synthetic organic chemistry groups pursuing the total synthesis of herbertane-type sesquiterpenes (e.g., herbertenediol, mastigophorenes A–D) should procure 2,3-dimethoxy-5-methylbenzaldehyde as the key aromatic building block. The compound is the documented starting material in the formal total synthesis of (±)-herbertenediol, wherein it is elaborated via Claisen rearrangement and ring-closing metathesis (RCM) to construct the two vicinal quaternary carbon centers on the cyclopentane ring [4]. Alternative benzaldehyde derivatives lacking either the 2,3-dimethoxy or 5-methyl substitution would not produce the correct herbertane skeleton. For reproducibility, procurement specifications should include confirmation of the melting point (40 °C) as a rapid identity check upon receipt. The compound should be stored long-term in a cool, dry place to prevent aldehyde oxidation .

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